
(3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate: is a chemical compound with the molecular formula C13H8Cl3NO2 and a molecular weight of 316.57 g/mol . This compound is characterized by the presence of a dichlorophenyl group and a chloropyridine carboxylate group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (3,4-dichlorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Oxidation and Reduction: The dichlorophenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the dichlorophenyl group
Aplicaciones Científicas De Investigación
Chemistry: (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features make it a candidate for designing inhibitors or modulators of enzyme activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl group and chloropyridine moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Dichlorophenyl)methyl benzoate: A structurally similar compound with different functional groups, used in organic synthesis.
Uniqueness: (3,4-Dichlorophenyl)methyl 2-chloropyridine-3-carboxylate is unique due to its combination of a dichlorophenyl group and a chloropyridine carboxylate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H8Cl3NO2 |
|---|---|
Peso molecular |
316.6 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-10-4-3-8(6-11(10)15)7-19-13(18)9-2-1-5-17-12(9)16/h1-6H,7H2 |
Clave InChI |
RLTKUAHANJNIMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Solubilidad |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


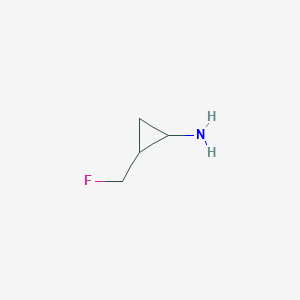

![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)

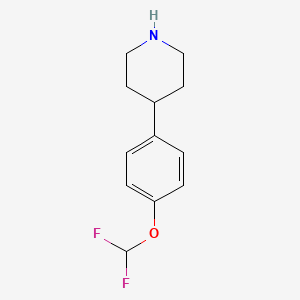
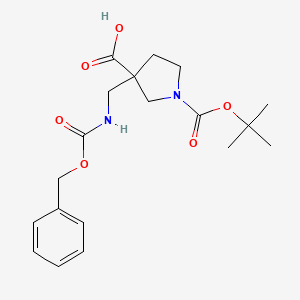


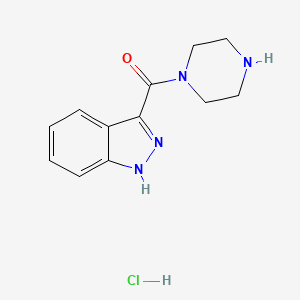
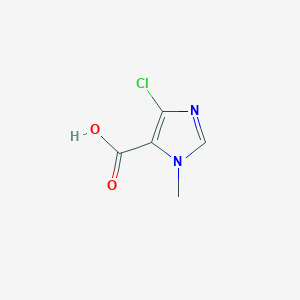
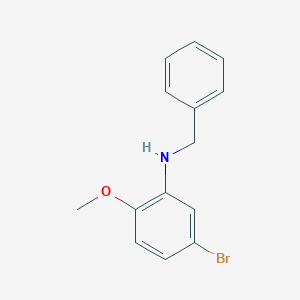
![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
